molecular formula C19H19ClO5 B2494343 Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate CAS No. 338400-12-7

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate

Cat. No.: B2494343
CAS No.: 338400-12-7
M. Wt: 362.81
InChI Key: JALBBBSTNJVCDO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate is a useful research compound. Its molecular formula is C19H19ClO5 and its molecular weight is 362.81. The purity is usually 95%.
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Biological Activity

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₁ClO₅
  • CAS Number : 338400-12-7
  • Molecular Weight : Approximately 252.65 g/mol
  • Melting Point : 77-79 °C

The presence of the chlorophenoxy group and the methylbenzyl moiety enhances its reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The chlorophenoxy group is known to enhance interaction with microbial membranes, leading to increased efficacy against pathogens .
  • Anticancer Properties : Some malonate derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural components of this compound may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Compounds similar to dimethyl malonates have been reported to act as enzyme inhibitors, affecting metabolic pathways in various organisms. This suggests potential applications in drug design for diseases involving enzyme dysregulation .

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Malonate Moiety : Starting from malonic acid derivatives, the esterification process is crucial for creating the malonate backbone.
  • Substitution Reactions : The introduction of the chlorophenoxy and methylbenzyl groups can occur via nucleophilic substitution, facilitated by the electron-withdrawing nature of the chlorine atom.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameBiological ActivityNotes
This compoundAntimicrobial, AnticancerPotential enzyme inhibitor
Dimethyl malonateModerate antibacterialLacks halogen substituents
Ethyl 2-(4-chlorophenoxy)malonateAntifungalSimilar structure, different alkyl group

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties .
  • Cancer Cell Proliferation : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death .

Properties

IUPAC Name

dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO5/c1-13-5-4-6-14(11-13)12-19(17(21)23-2,18(22)24-3)25-16-9-7-15(20)8-10-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALBBBSTNJVCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)OC)(C(=O)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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